molecular formula C34H68N2S2 B14741511 N~1~,N~2~-Dihexadecylethanebis(thioamide) CAS No. 6343-36-8

N~1~,N~2~-Dihexadecylethanebis(thioamide)

Cat. No.: B14741511
CAS No.: 6343-36-8
M. Wt: 569.1 g/mol
InChI Key: AGKRDQXALULJSW-UHFFFAOYSA-N
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Description

N~1~,N~2~-Dihexadecylethanebis(thioamide) is a synthetic organic compound characterized by the presence of two hexadecyl groups attached to an ethanebis(thioamide) core. This compound belongs to the class of thioamides, which are known for their versatile reactivity and applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Dihexadecylethanebis(thioamide) typically involves the reaction of hexadecylamine with ethanebis(thioamide) under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the thionation process. The reaction is usually carried out in an organic solvent such as ethanol or ethylene glycol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of N1,N~2~-Dihexadecylethanebis(thioamide) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Dihexadecylethanebis(thioamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N1,N~2~-Dihexadecylethanebis(thioamide) involves its interaction with molecular targets through its thioamide groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound’s ability to mimic amide bonds allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-Dihexadecylethanebis(thioamide) is unique due to its long hexadecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring amphiphilic properties .

Properties

CAS No.

6343-36-8

Molecular Formula

C34H68N2S2

Molecular Weight

569.1 g/mol

IUPAC Name

N,N'-dihexadecylethanedithioamide

InChI

InChI=1S/C34H68N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(37)34(38)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

AGKRDQXALULJSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCC

Origin of Product

United States

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